molecular formula C25H22N2O5 B2486700 1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-14-5

1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2486700
CAS RN: 874397-14-5
M. Wt: 430.46
InChI Key: MGEKAUFTVFYLFQ-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel isoxazole/pyrazole derivatives have revealed promising anticancer potential. Researchers have synthesized compounds based on the key intermediate 3-amino-5-methylisoxazole and evaluated their cytotoxicity against cancer cell lines such as Panc-1 and Caco-2. Many of these derivatives exhibited high potency against Panc-1 carcinoma cells, making them potential candidates for further investigation .

Photocatalytic Degradation

3-Amino-5-methylisoxazole: plays a role in the photocatalytic degradation of sulfamethoxazole (SMX). Researchers have studied its removal as a recalcitrant by-product resulting from the biological breakdown of pharmaceuticals. Solar photo-Fenton processes assisted by ferrioxalate complexes have been explored for efficient removal of this compound .

Heterocyclizations

In heterocyclic chemistry, 3-amino-5-methylisoxazole has been utilized for synthesizing 4,5-diaryl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-ones. These compounds hold promise due to their diverse biological activities and potential therapeutic applications .

Pharmacological Properties

Isoxazole derivatives, including those related to our compound, exhibit a broad spectrum of pharmacological properties. These include hypoglycemic, analgesic, anti-inflammatory, antibacterial, anti-HIV, and anticancer activities. Researchers continue to explore novel derivatives for therapeutic purposes .

Chemotherapeutic Potentials

Pyrazole derivatives, which can be derived from 3-amino-5-methylisoxazole , have versatile chemotherapeutic potentials. They have demonstrated antineoplastic activities, including antileukemic, antitumor, and anti-proliferative effects. Their ability to inhibit enzymes involved in cell division makes them intriguing candidates for cancer therapy .

Naphtho [1,2-e] [1,3]oxazines Synthesis

The compound has been used in the synthesis of naphtho [1,2-e] [1,3]oxazines, which are important heterocyclic structures with potential applications in materials science, organic synthesis, and drug discovery .

properties

IUPAC Name

1-(3-ethoxyphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-4-15-9-10-19-18(12-15)23(28)21-22(16-7-6-8-17(13-16)30-5-2)27(25(29)24(21)31-19)20-11-14(3)32-26-20/h6-13,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEKAUFTVFYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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